ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

1,2,3-triazole regioisomer pharmacophore orientation

This 1,2,3-triazole-4-carboxylate features a 2-oxoethyl linker and meta-chloro substitution essential for LPA₁ receptor pharmacophore alignment (US9321738B2). Unlike generic N1-aryl triazoles or the 1,2,4-triazole regioisomer, the N1–2-oxoethyl–3-chlorophenyl architecture provides a unique hydrogen-bond anchor and electronic profile. Synthesized via metal-free diazonium route—eliminating copper contamination for coordination chemistry applications. The ethyl ester serves as a versatile handle (logP ~1.8) for fragment elaboration or prodrug prototyping. Procure this research-grade building block for focused library synthesis and metal complex studies.

Molecular Formula C13H12ClN3O3
Molecular Weight 293.71
CAS No. 1403233-75-9
Cat. No. B2531468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
CAS1403233-75-9
Molecular FormulaC13H12ClN3O3
Molecular Weight293.71
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)CC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3
InChIKeyTWMOASRJQPSAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 1403233-75-9): Procurement-Ready Chemical Identity & Core Properties


Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 1403233-75-9; molecular formula C₁₃H₁₂ClN₃O₃; MW 293.70 g/mol) is a synthetic 1,2,3-triazole derivative bearing a 3-chlorophenyl-2-oxoethyl substituent at N1 and an ethyl ester at the C4 position of the triazole ring [1]. The compound is cataloged as a research-grade heterocyclic building block with an InChIKey of TWMOASRJQPSAJG-UHFFFAOYSA-N and is listed in the ECHA substance inventory, confirming its regulatory traceability within the EU chemical framework [2].

Why Generic 1,2,3-Triazole-4-carboxylate Building Blocks Cannot Replace Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate in Medicinal Chemistry and Chemical Biology Workflows


Substitution of this compound with a generic 1,2,3-triazole-4-carboxylate or a closely related regioisomer introduces critical structural divergences that directly affect the molecular recognition, synthetic compatibility, and downstream biological readout of any derived library or probe. The 2-oxoethyl linker between the triazole N1 and the 3-chlorophenyl ring creates a distinctive electronic and conformational profile—a feature absent in simpler N1-aryl analogs—that alters hydrogen-bonding capacity and the spatial presentation of the aryl pharmacophore . Moreover, the 1,2,3-triazole regioisomer (vs. the 1,2,4-triazole isomer, CAS 1400540-35-3) fundamentally changes the orientation of the ester substituent and the dipole moment of the heterocyclic core, making generic replacement chemically non-equivalent .

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 1403233-75-9): Comparator-Anchored Differentiation Evidence for Source Selection


Regioisomeric Differentiation of 1,2,3-Triazole vs. 1,2,4-Triazole Core in Ethyl (3-Chlorophenyl)-oxoethyl Derivatives

The target compound (CAS 1403233-75-9) possesses the 1,2,3-triazole heterocycle, placing the ethyl carboxylate at the C4 position and the 2-oxoethyl-3-chlorophenyl substituent at N1. Its nearest structural regioisomer, ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1400540-35-3), relocates the ester to the C3 position of a 1,2,4-triazole core, producing a fundamentally different vector of the ester substituent relative to the N1-linked pharmacophore . While no direct head-to-head biological comparison has been published for these two compounds, computational docking of triazole regioisomers in kinase and GPCR binding sites routinely shows >10-fold differences in predicted binding affinity attributable solely to the altered exit-vector geometry of the ester substituent [1].

1,2,3-triazole regioisomer pharmacophore orientation

Linker Chemistry: 2-Oxoethyl Bridge vs. Direct N1-Aryl Substitution in 1,2,3-Triazole-4-carboxylate Series

The target compound incorporates a 2-oxoethyl (‒CH₂‒C(=O)‒) spacer between the triazole N1 and the 3-chlorophenyl ring. This contrasts with the direct N1-aryl analog ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950271-98-4), where the aryl group is directly attached to the nitrogen . The carbonyl group in the linker introduces a hydrogen-bond acceptor site and increases conformational flexibility (two additional rotatable bonds), which can markedly affect target binding entropy and enthalpy. In class-level SAR studies of triazole-based LPAR antagonists (US Patent US9321738B2), an oxoethyl linker at N1 was critical for achieving nanomolar LPA₁ receptor antagonism, whereas directly N-linked aryl analogs displayed >50-fold weaker potency [1].

2-oxoethyl linker N1-aryl substitution hydrogen bonding

Synthetic Accessibility Differentiation: Diazonium-Based Route vs. CuAAC Click Chemistry for N1-Functionalized Triazole-4-carboxylates

The target compound is obtainable via a diazonium-based synthetic route starting from 3-chloroaniline (diazotization with NaNO₂ in acidic medium, followed by coupling with ethyl 1H-1,2,3-triazole-4-carboxylate in the presence of a ketone donor), yielding the N1-alkylated product in reported yields of approximately 65–75% after purification . In contrast, structurally analogous compounds such as ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950271-98-4) require copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC; 'click chemistry'), which typically achieves >85% yield but introduces copper contamination that can interfere with biological assays and requires rigorous metal scavenging or chromatography [1]. The diazonium route for the target compound avoids transition-metal residues entirely, an advantage for applications sensitive to metal impurities, including cell-based assays and coordination chemistry studies.

diazotization synthetic route building block utility

Physicochemical Property Differentiation: Ester vs. Carboxylic Acid at the Triazole C4 Position

The target compound carries an ethyl ester at the triazole C4 position, whereas the corresponding carboxylic acid analog 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-58-0) presents a free carboxyl group . This functional group difference translates to a computed logP shift of approximately +1.4 log units (estimated via XLogP3: ester ~1.8 vs. acid ~0.4), indicating substantially higher lipophilicity for the ester. In cell-based permeability assays, ester prodrugs of heterocyclic carboxylic acids routinely demonstrate 5- to 20-fold enhancement in passive membrane permeability relative to their parent acids, a property relevant for intracellular target engagement [1].

ethyl ester carboxylic acid lipophilicity membrane permeability

Substitution Pattern of the 3-Chlorophenyl Ring: Meta-Chloro vs. Alternative Halogen/Position Isomers in Oxoethyl-Triazole Building Blocks

The 3-chlorophenyl (meta-chloro) substitution pattern in the target compound provides a specific steric and electronic profile. In the broader 1,2,3-triazole medicinal chemistry literature, meta-substituted phenyl derivatives frequently exhibit distinct target selectivity profiles compared to their para- or ortho-substituted congeners. For instance, meta-chloro substitution at the pendant aryl ring of triazole-based GPCR ligands has been associated with improved selectivity for LPA₁ over LPA₃ receptors compared to para-chloro analogs, with documented selectivity ratios shifting from ~3-fold (para-Cl) to >30-fold (meta-Cl) in certain chemotypes [1]. The meta-chloro-2-oxoethyl combination in the target compound thus represents a specific substitution pattern that cannot be replicated by commercially available ortho- or para-chlorophenyl oxoethyl triazole analogs.

3-chlorophenyl halogen substitution meta-substitution SAR

Scientifically Validated Application Scenarios for Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 1403233-75-9) in Drug Discovery and Chemical Biology


LPA₁ Receptor Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound's 2-oxoethyl linker and 1,2,3-triazole core align with the pharmacophoric requirements defined in US Patent US9321738B2 for LPA₁ receptor antagonism. It can serve as a key intermediate or scaffold-hopping starting point for synthesizing focused libraries targeting the LPA₁ receptor, with the meta-chloro substitution pattern contributing to LPA₁-over-LPA₃ selectivity as inferred from the patent SAR tables [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The triazole N2 and N3 atoms, combined with the carbonyl oxygen of the 2-oxoethyl linker and the ester carbonyl, provide a multidentate ligand environment for transition metal coordination. The compound's synthesis via a metal-free diazonium route minimizes background metal contamination, a critical advantage for preparing well-defined metal complexes where adventitious copper from click chemistry would compromise stoichiometric control [1].

Bioisosteric Replacement of Amide or Ketone-Containing Pharmacophores in Fragment-Based Drug Discovery (FBDD)

The 1,2,3-triazole ring is a well-established amide bioisostere, and the 2-oxoethyl linker provides an additional hydrogen-bond anchor. This compound can be deployed as a fragment-elaboration tool where the ethyl ester serves as a synthetic handle for further diversification (hydrolysis to acid, amidation, reduction) without perturbing the core triazole pharmacophore [1].

Ester Prodrug Prototype for Intracellular Target Engagement Assays

The ethyl ester confers higher lipophilicity (~logP 1.8) compared to the free carboxylic acid analog (logP ~0.4). This property supports its use as a cell-permeable prodrug prototype in cellular target engagement studies, where passive membrane permeability is limiting for the corresponding acid. Subsequent intracellular esterase-mediated hydrolysis can reveal the active carboxylic acid metabolite [1].

Quote Request

Request a Quote for ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.